molecular formula C7H13Br B2888785 (1-Bromoethyl)cyclopentane CAS No. 931-02-2

(1-Bromoethyl)cyclopentane

Cat. No. B2888785
CAS RN: 931-02-2
M. Wt: 177.085
InChI Key: AVDASXICTKXEII-UHFFFAOYSA-N
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Description

“(1-Bromoethyl)cyclopentane” is a chemical compound with the molecular formula C7H13Br . It has an average mass of 177.082 Da and a mono-isotopic mass of 176.020050 Da .


Molecular Structure Analysis

The molecular structure of “(1-Bromoethyl)cyclopentane” consists of a cyclopentane ring with a bromoethyl group attached . The compound has no hydrogen bond acceptors or donors, and one freely rotating bond . Its ACD/LogP value is 3.52, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .


Physical And Chemical Properties Analysis

“(1-Bromoethyl)cyclopentane” has a density of 1.3±0.1 g/cm3, a boiling point of 179.9±9.0 °C at 760 mmHg, and a vapour pressure of 1.2±0.3 mmHg at 25°C . Its enthalpy of vaporization is 39.9±3.0 kJ/mol, and it has a flash point of 59.1±10.2 °C . The compound has a molar refractivity of 40.0±0.3 cm3, a polar surface area of 0 Å2, a polarizability of 15.9±0.5 10-24 cm3, a surface tension of 33.0±3.0 dyne/cm, and a molar volume of 137.5±3.0 cm3 .

Scientific Research Applications

  • Synthesis of Cycloalkane-1,3-dione-2-spirocyclopropanes : This compound is used in the efficient synthesis of cyclohexane- and cyclopentane-1,3-dione-2-spirocyclopropanes from 1,3-cycloalkanediones using sulfonium salts. The reaction provides the corresponding spirocyclopropanes in high yields. Furthermore, it contributes to a one-pot synthesis of tetrahydroindol-4(5H)-one from 1,3-cyclohexanedione through a sequential ring-opening cyclization of spirocyclopropane with a primary amine (Nambu et al., 2015).

  • Catalysis in Cross-Coupling Reactions : The cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane–[PdCl(C3H5)]2 system, which can be derived from (1-Bromoethyl)cyclopentane, catalyses the cross-coupling of aryl bromides with arylboronic acids with very high substrate–catalyst ratios in good yields. It shows a remarkable influence of the ligand nature on the reaction outcomes (Feuerstein et al., 2001).

  • Formation of Novel Carbon Skeletons : (1-Bromoethyl)cyclopentane derivatives are involved in forming unique carbon skeletons. For example, bromocyclococanol from the red alga Laurencia obtusa contains fused cyclopropane–cyclopentane rings leading to a novel carbon skeleton (Brito et al., 2002).

  • As a Component in Palladium-Catalyzed Reactions : It plays a role in palladium-catalyzed Suzuki cross-coupling reactions involving heteroaryl bromides and arylboronic acids. This demonstrates the compound's versatility in facilitating complex chemical reactions (Feuerstein et al., 2001).

  • Isostere for the Carboxylic Acid Functional Group : Cyclopentane-1,3-dione, a derivative of (1-Bromoethyl)cyclopentane, has been identified as a novel isostere for the carboxylic acid functional group, indicating its potential in drug design and synthesis of various biological molecules (Ballatore et al., 2011).

Safety and Hazards

The safety data sheet for a similar compound, bromocyclopentane, indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways, and may cause drowsiness or dizziness . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

(1-Bromoethyl)cyclopentane is a cycloalkane, a class of organic compounds that contain a ring of carbon atoms . The primary targets of cycloalkanes are typically other organic compounds or biological macromolecules, depending on the specific reactions they are involved in.

Mode of Action

Bromoalkanes like (1-bromoethyl)cyclopentane can undergo elimination reactions . In such reactions, the bromine atom acts as a leaving group, resulting in the formation of a carbocation intermediate. This is followed by the abstraction of a proton from an adjacent carbon, forming a new pi bond .

Biochemical Pathways

It’s worth noting that the elimination reactions it undergoes can lead to the formation of alkenes , which are involved in various biochemical pathways.

Action Environment

The action, efficacy, and stability of (1-Bromoethyl)cyclopentane can be influenced by various environmental factors. For instance, the rate of its elimination reactions can be affected by factors such as temperature, pH, and the presence of a base . Additionally, the stability of cycloalkanes can depend on the size of the carbon ring , which could potentially influence the stability of (1-Bromoethyl)cyclopentane.

properties

IUPAC Name

1-bromoethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDASXICTKXEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Bromoethyl)cyclopentane

CAS RN

931-02-2
Record name (1-bromoethyl)cyclopentane
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